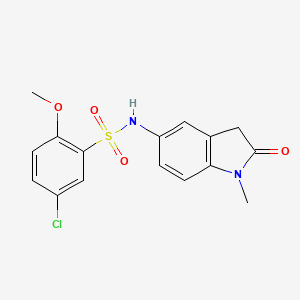![molecular formula C8H15FN6O2S B2445982 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride CAS No. 2411243-31-5](/img/structure/B2445982.png)
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride, also known as MTSESF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is widely used in biochemical and physiological research to study the function and mechanisms of various proteins and enzymes.
Mechanism of Action
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride acts as a potent inhibitor of cysteine residues in proteins by reacting with the thiol group of cysteine. This reaction leads to the formation of a covalent bond between 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride and the cysteine residue, which can cause conformational changes in the protein structure and alter its function.
Biochemical and Physiological Effects:
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride has also been shown to modulate the activity of ion channels, transporters, and receptors, which can have significant effects on cellular signaling and communication.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is its high specificity for cysteine residues in proteins, which allows researchers to selectively modify these residues and study their function. However, the use of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride can also have limitations, as it can cause nonspecific effects on protein function and can be toxic to cells at high concentrations.
Future Directions
There are several future directions for research involving 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride. One area of interest is the development of more selective and potent inhibitors of cysteine residues in proteins. Another area of interest is the application of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride in the study of disease-related proteins and enzymes, which could lead to the development of new therapeutic targets and drugs. Additionally, the use of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride in the study of ion channels and receptors could lead to a better understanding of their function and potential therapeutic applications.
Synthesis Methods
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is synthesized through a multistep process involving the reaction of piperazine with 1-methyltetrazole, followed by the addition of sulfonyl fluoride. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Scientific Research Applications
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is widely used in scientific research to study the function and mechanisms of various proteins and enzymes. It is commonly used as a chemical probe to modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein structure and function. 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is also used to study the function of ion channels, transporters, and receptors in various biological systems.
properties
IUPAC Name |
4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN6O2S/c1-7(8-10-11-12-13(8)2)14-3-5-15(6-4-14)18(9,16)17/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHGLGDYCRUXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)N2CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)

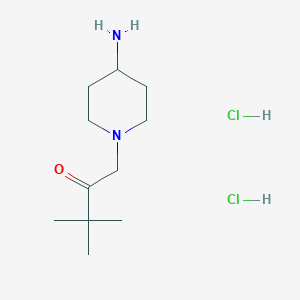
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)
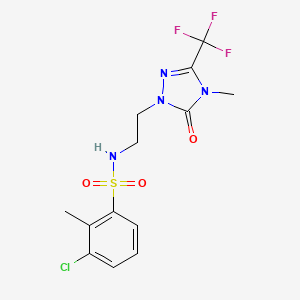
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
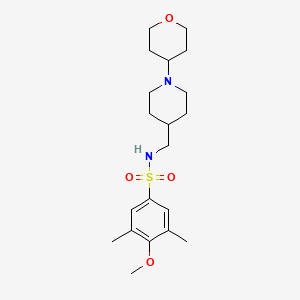
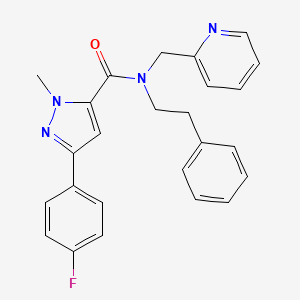
![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)
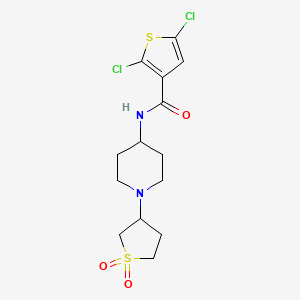
![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)

